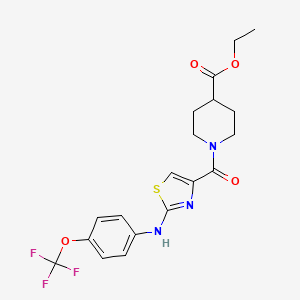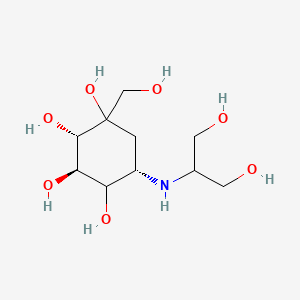
(2R)-2-(6-Methylpyridin-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(6-Methylpyridin-3-yl)propan-1-amine: is a chiral amine compound characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an amine group attached to a propan-1-amine chain
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine typically begins with commercially available starting materials such as 6-methylpyridine and ®-2-bromo-1-phenylethanol.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under anhydrous conditions using solvents such as tetrahydrofuran or dichloromethane, with the addition of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
科学研究应用
Chemistry:
Catalysis: (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(2S)-2-(6-Methylpyridin-3-yl)propan-1-amine: The enantiomer of the compound, differing in its chiral configuration.
2-(6-Methylpyridin-3-yl)ethan-1-amine: A similar compound with a shorter carbon chain.
2-(6-Methylpyridin-3-yl)propan-2-amine: A compound with a different substitution pattern on the propan-amine chain.
Uniqueness:
Chirality: The (2R) configuration of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine imparts unique stereochemical properties that can influence its biological activity and interactions.
Substitution Pattern: The specific placement of the methyl group and amine on the pyridine ring and propan-amine chain distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
属性
IUPAC Name |
(2R)-2-(6-methylpyridin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOGYZIXZUBDB-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2694878.png)


![N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2694882.png)
![3-(2-chlorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2694884.png)

![N-Methyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2694890.png)



![3-(2-Chlorophenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2694897.png)
![N-(2,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2694898.png)

